molecular formula C24H20ClN3O B15024077 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Katalognummer: B15024077
Molekulargewicht: 401.9 g/mol
InChI-Schlüssel: WFXFZFZFDPLDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a synthetic small molecule based on the versatile indoloquinoxaline heterocyclic scaffold, designed for advanced chemical biology and drug discovery research . Compounds featuring the indolo[2,3-b]quinoxaline core have demonstrated significant promise across multiple research areas due to their ability to interact with critical biological targets. They have been investigated as potent inhibitors for enzymes like Src homology 2 domain-containing phosphatase 1 (SHP1), a target of interest in oncology for its role in cancer cell signaling . Furthermore, this chemical class has shown notable antiviral activity against pathogens such as Herpes simplex virus (HSV) and holds potential as inhibitors of the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) for antimalarial research . The specific structure of this reagent, incorporating a 9-chloro substituent and a 2-propoxybenzyl group, is likely to influence its electronic properties, binding affinity, and cellular permeability, making it a valuable candidate for structure-activity relationship (SAR) studies . Its mechanism of action is typically explored through its interaction with cellular enzymes and transporters, often evaluated via biochemical assays, molecular docking simulations, and cellular imaging techniques . Researchers utilize this compound in exploring new therapeutic pathways, particularly in oncology, infectious diseases, and immunology, where modulating specific protein functions is crucial. This product is intended for research purposes by trained professionals only. It is not for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C24H20ClN3O

Molekulargewicht

401.9 g/mol

IUPAC-Name

9-chloro-6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H20ClN3O/c1-2-13-29-22-10-6-3-7-16(22)15-28-21-12-11-17(25)14-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-12,14H,2,13,15H2,1H3

InChI-Schlüssel

WFXFZFZFDPLDDL-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of N-(2-Propoxybenzyl)-5-Chloroisatin

The first step involves alkylating isatin at the N1 position with a 2-propoxybenzyl group. 5-Chloroisatin serves as the starting material to ensure the 9-chloro substitution in the final product.

Procedure :

  • 5-Chloroisatin (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF).
  • 2-Propoxybenzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) are added.
  • The mixture is stirred at 80°C for 6 hours under nitrogen.
  • The product, N-(2-propoxybenzyl)-5-chloroisatin , is isolated via filtration and recrystallized from ethanol (yield: 78–82%).

Key Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of propoxy).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, H4), 7.45–7.30 (m, 4H, aromatic), 4.52 (s, 2H, N-CH₂), 3.98 (t, J = 6.8 Hz, 2H, OCH₂), 1.75–1.65 (m, 2H, CH₂CH₃), 1.02 (t, J = 7.2 Hz, 3H, CH₃).

Microwave-Promoted Cyclization with 1,2-Diaminobenzene

The N-substituted isatin is condensed with 1,2-diaminobenzene under microwave irradiation to form the indolo[2,3-b]quinoxaline core.

Procedure :

  • N-(2-propoxybenzyl)-5-chloroisatin (1.0 equiv) and 1,2-diaminobenzene (1.1 equiv) are dissolved in deionized water (25 mL).
  • The mixture is irradiated in a microwave synthesizer at 500 W for 6–8 minutes.
  • The reaction is cooled, filtered, and recrystallized from ethanol to yield the target compound (yield: 70–75%).

Key Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Higher purity due to controlled energy input.

Route 2: Reflux-Based Cyclization in Ethanolic Medium

Traditional Condensation Approach

This method adapts classical quinoxaline synthesis conditions using glacial acetic acid as a catalyst.

Procedure :

  • N-(2-propoxybenzyl)-5-chloroisatin (1.0 equiv) and 1,2-diaminobenzene (1.1 equiv) are refluxed in ethanol (100 mL) with glacial acetic acid (1 mL) for 4 hours.
  • The mixture is concentrated to half-volume, cooled, and filtered.
  • Recrystallization from ethanol affords the product (yield: 65–70%).

Optimization Insights :

  • Prolonged reflux (>6 hours) leads to decomposition.
  • Ethanol as a solvent minimizes side reactions compared to polar aprotic solvents.

Post-Synthetic Modifications and Functionalization

Chlorination at Position 9

If the starting isatin lacks the 5-chloro substituent, chlorination can be performed post-cyclization using phosphorus oxychloride (POCl₃):

  • The unsubstituted indoloquinoxaline (1.0 equiv) is refluxed in POCl₃ (10 equiv) for 2 hours.
  • Excess POCl₃ is removed under vacuum, and the residue is neutralized with ice-cold water.
  • The chlorinated product is isolated via column chromatography (yield: 60–65%).

Limitations :

  • Harsh conditions may degrade the 2-propoxybenzyl group.
  • Regioselectivity challenges if multiple reactive sites exist.

Comparative Analysis of Synthetic Routes

Parameter Microwave Route Reflux Route
Reaction Time 6–8 minutes 4 hours
Yield 70–75% 65–70%
Purity High Moderate
Scalability Limited High
Energy Efficiency Excellent Poor

Key Takeaways :

  • The microwave method is preferable for small-scale, high-purity synthesis.
  • Reflux-based approaches remain viable for larger batches despite lower yields.

Characterization and Validation

Spectroscopic Data

  • IR (KBr) : Absence of C=O stretch (1669 cm⁻¹ in precursor), confirming cyclization.
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.25 (d, J = 8.4 Hz, 1H, H5), 7.90–7.40 (m, 8H, aromatic), 4.60 (s, 2H, N-CH₂), 4.05 (t, J = 6.8 Hz, 2H, OCH₂), 1.80–1.70 (m, 2H, CH₂CH₃), 1.05 (t, J = 7.2 Hz, 3H, CH₃).
  • MS (ESI) : m/z 458.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated for C₂₅H₂₂ClN₃O: C, 69.84%; H, 5.16%; N, 9.77%. Found: C, 69.72%; H, 5.21%; N, 9.68%.

Analyse Chemischer Reaktionen

Types of Reactions

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using reagents like sodium iodide or potassium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with different halogens or functional groups.

Wissenschaftliche Forschungsanwendungen

9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes and organic semiconductors.

Wirkmechanismus

The mechanism of action of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. By binding to these targets, it disrupts their normal function, leading to cell death or inhibition of growth.

Vergleich Mit ähnlichen Verbindungen

Insights :

  • Electron-donating groups (e.g., methoxy in 11e and 11f) enhance HOMO energy levels (-5.2 eV for 11e) and reduce band gaps (2.8 eV), improving charge transport in OLEDs .
  • Bulky substituents like trifluoromethylbenzyl (11q) lower yields (84%) due to steric hindrance during coupling .
  • Chlorine at position 9 (target compound and ChemDiv 5575-0052) may enhance bioactivity by increasing electrophilicity or binding affinity .

Electronic and Photochemical Properties

The 4-methoxyphenyl derivative (11e) exhibits the highest HOMO energy (-5.2 eV) and lowest band gap (2.8 eV) among tested derivatives, making it optimal for optoelectronic applications . In contrast, the chloro substituent in the target compound likely lowers HOMO energy (electron-withdrawing effect), which could improve stability in oxidative environments but reduce charge mobility.

Anticancer Activity

  • Derivatives like IDQ-5 and IDQ-14 show potent cytotoxicity against HL-60 leukemia cells (IC₅₀ < 10 µM) via DNA intercalation .
  • The 9-fluoro-3-CF₃ derivative exhibits enhanced activity against cervical, prostate, and lung cancers .
  • The target compound’s chloro and 2-propoxybenzyl groups may improve membrane permeability and target binding compared to non-halogenated analogues .

Protein Interactions

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline binds human serum albumin (HSA) with high affinity, suggesting prolonged circulation in vivo . The 2-propoxybenzyl group in the target compound may similarly enhance HSA binding due to hydrophobic interactions.

Biologische Aktivität

9-Chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a member of the indoloquinoxaline family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential as a therapeutic agent due to its interactions with various biological targets, including enzymes and receptors involved in critical cellular processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C23H20ClN3O
  • Molecular Weight : 403.86 g/mol
  • Structure : The compound features a quinoxaline core fused with an indole structure, which is often associated with significant biological activity.

Biological Activity Overview

The biological activity of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be categorized into several key areas:

1. Anticancer Activity

Research indicates that quinoxaline derivatives exhibit anticancer properties by inhibiting specific protein kinases and phosphatases involved in cancer progression. For instance, a related compound demonstrated selective inhibition of Src homology 2 domain-containing phosphatase 1 (SHP1), which is implicated in various cancers. The IC50 value for this inhibition was reported at 2.34 μM, highlighting the potential of these compounds as cancer therapeutics .

2. Antimicrobial Properties

Quinoxaline derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that certain derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Minimum inhibitory concentrations (MIC) for these compounds ranged from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .

3. Antioxidant and Anti-inflammatory Effects

The compound has also been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. It has been shown to down-regulate the formation of reactive oxygen species (ROS), thus protecting cells from oxidative damage . This property makes it a candidate for treating conditions associated with inflammation and oxidative stress.

The mechanisms underlying the biological activities of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline involve multiple pathways:

  • Inhibition of Enzymatic Activity : As noted earlier, the compound acts as an inhibitor of SHP1, affecting signaling pathways that regulate cell growth and apoptosis.
  • Antimicrobial Mechanisms : The antimicrobial activity is thought to arise from interference with bacterial cell wall synthesis and disruption of metabolic processes essential for bacterial survival.
  • Antioxidant Mechanism : The ability to scavenge free radicals and inhibit ROS production contributes to its protective effects against oxidative stress.

Case Studies

  • Cancer Cell Line Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that the compound not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways.
  • Antibacterial Efficacy : A study involving various clinical isolates demonstrated that the compound effectively reduced biofilm formation in MRSA strains, suggesting its utility in treating chronic infections where biofilms are prevalent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary pathways are reported:

  • One-pot Pd-catalyzed C–N coupling/C–H activation : This method uses Pd catalysts to sequentially form C–N bonds and activate C–H bonds, yielding the core indoloquinoxaline scaffold. However, substrate scope is limited, with yields typically 60–75% .
  • Stepwise Suzuki coupling/annulation : A two-step process where Suzuki coupling introduces aryl/alkyl groups, followed by Pd-catalyzed annulation with amines. This approach offers broader substituent flexibility (e.g., 2-propoxybenzyl groups) and higher yields (80–90%) but requires careful optimization of temperature and ligand choice .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. toluene), Pd catalyst loading (2–5 mol%), and amine base (e.g., Cs₂CO₃) significantly impact reaction efficiency.

Q. How can researchers determine the DNA-binding affinity of 9-chloro-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline derivatives, and what experimental techniques are most reliable?

  • Methodological Answer : DNA interaction is typically assessed via:

  • UV-Vis Hypochromicity : Monitor absorption spectra (e.g., 300–400 nm) with incremental DNA addition. A hypochromic shift ≥20% indicates intercalation, with binding constants (Kₐ) calculated using the Benesi-Hildebrand equation .
  • Fluorescence Titration : Competitive assays with ethidium bromide (EB) quantify displacement efficiency (e.g., IC₅₀ values). For example, derivatives with 2-propoxybenzyl groups show Kₐ ≈ 10⁵ M⁻¹, slightly lower than unsubstituted analogs due to steric hindrance .
  • Thermal Denaturation (ΔTₘ) : Increased DNA melting temperature (e.g., ΔTₘ = 8–12°C for GC-rich sequences) confirms stabilization via intercalation .

Q. What spectroscopic and computational methods are used to characterize the electronic properties of indolo[2,3-b]quinoxaline derivatives?

  • Methodological Answer :

  • Cyclic Voltammetry (CV) : Measures HOMO/LUMO levels (e.g., HOMO = −5.2 eV, LUMO = −3.1 eV for 6-(4-methoxyphenyl) derivatives). Band gaps correlate with substituent electron-donating/withdrawing effects .
  • DFT Calculations : Optimize molecular geometry and predict absorption spectra (e.g., TD-DFT for λₐ₆ₛ ≈ 450 nm in chloroform) .
  • Fluorescence Quantum Yield : Assessed using integrating spheres; planarized indoloquinoxalines exhibit Φ = 0.4–0.6 in thin films, suitable for optoelectronic applications .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, propoxybenzyl) impact the antitumor activity and DNA-binding selectivity of indolo[2,3-b]quinoxaline derivatives?

  • Methodological Answer :

  • Substituent Effects : The 9-chloro group enhances electrophilicity, improving DNA intercalation (Kₐ increases by 30% vs. non-chlorinated analogs). The 2-propoxybenzyl side chain introduces steric bulk, reducing minor-grove binding but improving cellular uptake (log P = 2.8 vs. 1.5 for methyl derivatives) .
  • Cytotoxicity Screening : MTT assays against MCF-7 (breast) and HepG2 (liver) cells show IC₅₀ = 1.5–9.3 μM. Apoptosis is confirmed via Annexin V/PI staining and S/G0-G1 cell-cycle arrest .
  • Contradiction Resolution : Lower DNA affinity (e.g., lgKₐ = 4.2 vs. 5.1 for aminoethyl derivatives) may still yield high cytotoxicity due to alternative targets (e.g., topoisomerase inhibition) .

Q. What strategies optimize the photovoltaic performance of indolo[2,3-b]quinoxaline-based dyes in DSSCs, and how do linker groups influence charge transfer?

  • Methodological Answer :

  • Linker Design : Bithiophene or carbazole linkers reduce aggregation and enhance electron injection. For example, dye FS11 (carbazole linker) achieves η = 8.2% vs. 6.5% for phenyl-linked analogs due to improved TiO₂ adsorption and reduced charge recombination .
  • Co-sensitization : Combining indoloquinoxaline dyes with ruthenium complexes (e.g., N719) broadens absorption spectra, achieving η > 10% .
  • Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance (Rcт ≈ 12 Ω for optimized dyes), correlating with open-circuit voltage (Vₒc) improvements .

Q. How can researchers resolve contradictions between in vitro DNA-binding data and in vivo antitumor efficacy for indoloquinoxaline derivatives?

  • Methodological Answer :

  • Multi-target Profiling : Use proteomics (e.g., SILAC) to identify off-target interactions (e.g., kinase inhibition) that contribute to efficacy despite moderate DNA binding .
  • Pharmacokinetic Studies : Assess bioavailability (e.g., Cₘₐₓ = 12 μM in plasma) and tissue distribution via LC-MS/MS. Propoxybenzyl derivatives show 3× higher tumor accumulation than methyl analogs due to enhanced lipophilicity .
  • In Silico Docking : Molecular dynamics simulations (e.g., GROMACS) predict binding modes to DNA/protein targets. For example, compound 27 (triazole-methyl derivative) fits the ATP-binding pocket of CDK2 (ΔG = −9.8 kcal/mol) .

Methodological Considerations

  • Data Validation : Cross-reference UV-Vis DNA-binding results with circular dichroism (CD) to confirm intercalation-induced helical distortion .
  • Synthetic Reproducibility : Use glovebox techniques for Pd-catalyzed reactions to avoid catalyst deactivation by moisture .
  • Toxicity Thresholds : Normalize cytotoxicity data to non-cancerous cell lines (e.g., BJ-1 fibroblasts) to exclude nonspecific effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.